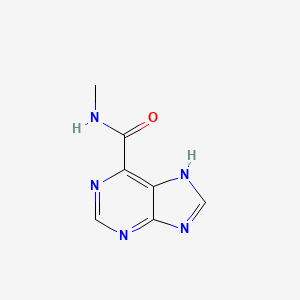
3-(2,4-Dimethoxyphenyl)prop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Dimethoxyphenyl)prop-2-en-1-ol is an organic compound characterized by a phenyl ring substituted with two methoxy groups at the 2 and 4 positions, and a propen-1-ol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethoxyphenyl)prop-2-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethoxybenzaldehyde and an appropriate propen-1-ol precursor.
Reaction Conditions: A common method involves the use of a base-catalyzed aldol condensation reaction. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, under reflux conditions.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,4-Dimethoxyphenyl)prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: 3-(2,4-Dimethoxyphenyl)prop-2-enal or 3-(2,4-Dimethoxyphenyl)propanoic acid.
Reduction: 3-(2,4-Dimethoxyphenyl)propan-1-ol.
Substitution: Various substituted phenylpropen-1-ol derivatives.
Aplicaciones Científicas De Investigación
3-(2,4-Dimethoxyphenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(2,4-Dimethoxyphenyl)prop-2-en-1-ol involves its interaction with various molecular targets and pathways. The compound’s methoxy groups and propen-1-ol moiety allow it to participate in hydrogen bonding and hydrophobic interactions, influencing its biological activity. Specific pathways may include modulation of enzyme activity or interaction with cellular receptors.
Comparación Con Compuestos Similares
Similar Compounds
3-(3,4-Dimethoxyphenyl)prop-2-en-1-ol: Similar structure but with methoxy groups at the 3 and 4 positions.
3-(2,5-Dimethoxyphenyl)prop-2-en-1-ol: Methoxy groups at the 2 and 5 positions.
3-(2,4-Dimethoxyphenyl)propan-1-ol: Lacks the double bond in the propen-1-ol group.
Uniqueness
3-(2,4-Dimethoxyphenyl)prop-2-en-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of methoxy groups at the 2 and 4 positions can enhance its stability and solubility, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H14O3 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
(E)-3-(2,4-dimethoxyphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H14O3/c1-13-10-6-5-9(4-3-7-12)11(8-10)14-2/h3-6,8,12H,7H2,1-2H3/b4-3+ |
Clave InChI |
LDHOYRRZKJKQBY-ONEGZZNKSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)/C=C/CO)OC |
SMILES canónico |
COC1=CC(=C(C=C1)C=CCO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


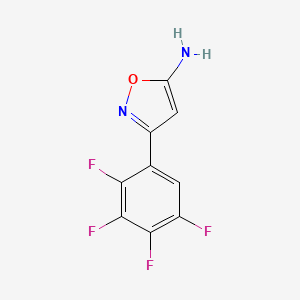


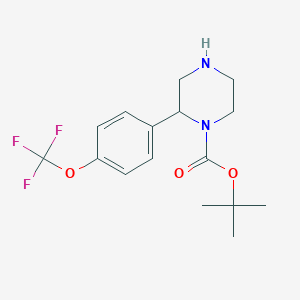


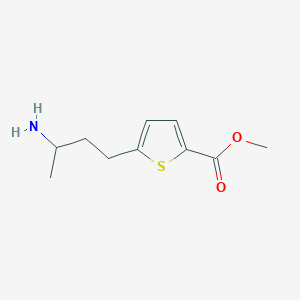
![[(5-Chloro-2-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B13545078.png)


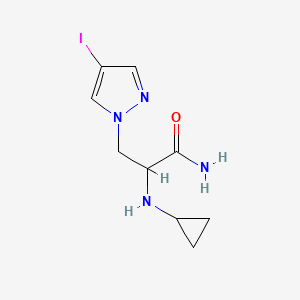
![2-{1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidin-3-yl}acetic acid](/img/structure/B13545110.png)

